molecular formula C13H21NO3 B13919459 Tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate

Tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate

Katalognummer: B13919459
Molekulargewicht: 239.31 g/mol
InChI-Schlüssel: ZCZRIXZXZRIWCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate is a bifunctional compound that has garnered interest in the pharmaceutical industry due to its unique structural framework. This compound is part of the azaspiro family, which is known for its potential to expand chemical space and diversity in drug discovery .

Vorbereitungsmethoden

The synthesis of tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate involves several steps. Two efficient and scalable synthetic routes have been described for similar compounds, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . These routes typically involve the selective derivation of azetidine and cyclobutane rings, providing a convenient entry point to novel compounds. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired transformations.

Analyse Chemischer Reaktionen

Tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like Baeyer-Villiger monooxygenase (BVMO) for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bifunctional nature allows it to engage in selective derivation on the azetidine and cyclobutane rings, which can influence various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate can be compared with other similar compounds, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate These compounds share structural similarities but differ in their functional groups and specific applications The unique acetyl group in tert-butyl 6-acetyl-2-azaspiro[3

Eigenschaften

Molekularformel

C13H21NO3

Molekulargewicht

239.31 g/mol

IUPAC-Name

tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C13H21NO3/c1-9(15)10-5-13(6-10)7-14(8-13)11(16)17-12(2,3)4/h10H,5-8H2,1-4H3

InChI-Schlüssel

ZCZRIXZXZRIWCO-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1CC2(C1)CN(C2)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.